Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-
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Overview
Description
Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as kinase inhibitors and apoptosis inducers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrolo[2,3-d]pyrimidine precursors with phenolic compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes that play crucial roles in cell signaling and regulation. By binding to the active sites of these kinases, Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- can disrupt cellular processes such as proliferation and apoptosis. This makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory properties and potential therapeutic applications.
Uniqueness
Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This unique structure contributes to its potent biological activities and potential as a therapeutic agent .
Properties
CAS No. |
157012-69-6 |
---|---|
Molecular Formula |
C21H25N5O |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(7-methyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidin-6-yl)phenol |
InChI |
InChI=1S/C21H25N5O/c1-24-17(15-8-2-3-9-18(15)27)14-16-19(24)22-21(26-12-6-7-13-26)23-20(16)25-10-4-5-11-25/h2-3,8-9,14,27H,4-7,10-13H2,1H3 |
InChI Key |
WLTJDXFDYLFDCH-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=C1N=C(N=C2N3CCCC3)N4CCCC4)C5=CC=CC=C5O |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2N3CCCC3)N4CCCC4)C5=CC=CC=C5O |
157012-69-6 | |
Synonyms |
U 91736B U 91736B, monohydrobromide U-91736B |
Origin of Product |
United States |
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